5-Amino-1-hydroxy-1H-imidazole-4-carboxamide
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Overview
Description
5-Amino-1-hydroxy-1H-imidazole-4-carboxamide is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This compound is significant due to its role as an intermediate in various biochemical pathways, including the biosynthesis of purines and histidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-hydroxy-1H-imidazole-4-carboxamide can be achieved through several methods. One efficient method involves the use of commercially available hypoxanthine. The key step in this synthesis is the hydrolysis reaction, which allows for the isolation of the desired product with minimal environmental impact and reduced production costs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-hydroxy-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reaction conditions are typically mild to ensure the stability of the imidazole ring .
Major Products: The major products formed from these reactions include substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and other industries .
Scientific Research Applications
5-Amino-1-hydroxy-1H-imidazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it plays a role in the biosynthesis of purines and histidine, which are essential for DNA and protein synthesis . In medicine, it has been investigated for its potential use in treating cardiac ischemic injury and diabetes by stimulating AMP-dependent protein kinase (AMPK) activity . Additionally, it is used in the pharmaceutical industry as a reference standard for analytical development and method validation .
Mechanism of Action
The mechanism of action of 5-Amino-1-hydroxy-1H-imidazole-4-carboxamide involves its role as an intermediate in the generation of inosine monophosphate. It acts as an analog of adenosine monophosphate, capable of stimulating AMP-dependent protein kinase activity. This activity is crucial for regulating cellular energy homeostasis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Amino-1-hydroxy-1H-imidazole-4-carboxamide include 5-Amino-4-imidazolecarboxamide, 4-Amino-5-carbamoylimidazole, and 5-Amino-1-β-D-ribosyl-4-imidazolecarboxamide .
Uniqueness: What sets this compound apart from these similar compounds is its specific role in stimulating AMP-dependent protein kinase activity, making it a valuable compound in both biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C4H6N4O2 |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-amino-1-hydroxyimidazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c5-3-2(4(6)9)7-1-8(3)10/h1,10H,5H2,(H2,6,9) |
InChI Key |
UQBHFPHNMRBBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1O)N)C(=O)N |
Origin of Product |
United States |
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